Dichlorodiphenylselenium

Description

Contextualization of Organoselenium Compounds in Modern Chemical Science

Organoselenium chemistry, a branch of organometallic chemistry, investigates compounds containing a carbon-selenium bond. scribd.com These compounds have garnered considerable attention due to their unique reactivity and diverse applications in organic synthesis, materials science, and medicinal chemistry. scribd.comcaltech.edu The selenium atom, a member of the chalcogen group, imparts distinct properties to organic molecules, influencing their nucleophilicity, electrophilicity, and redox behavior. scribd.comcardiff.ac.uk The field has evolved significantly, moving beyond the historical perception of selenium compounds as merely toxic substances to recognizing their utility as versatile reagents and building blocks in the synthesis of complex molecules. cardiff.ac.uk The ability of selenium to exist in various oxidation states, primarily Se(II), Se(IV), and Se(VI), is central to its chemical versatility. scribd.com

Significance of Dichlorodiphenylselenium as a Model Compound in Organochalcogen Research

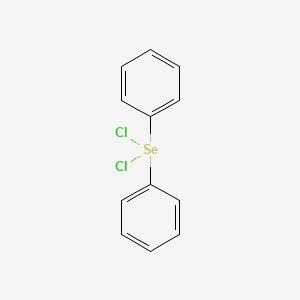

This compound, with the chemical formula (C₆H₅)₂SeCl₂, serves as a quintessential example of a stable Se(IV) organoselenium compound. Its well-defined structure and predictable reactivity make it an ideal model for studying the fundamental principles of organochalcogen chemistry. The presence of two phenyl groups and two chlorine atoms attached to the central selenium atom provides a platform to investigate various reaction pathways, including substitution, reduction, and oxidation. Researchers often utilize this compound as a starting material or a key intermediate in the synthesis of a wide array of other organoselenium compounds, allowing for a systematic exploration of structure-activity relationships within this class of molecules.

Overview of Research Trajectories Pertaining to this compound

Research concerning this compound has primarily focused on three key areas: its synthesis, its reactivity as an electrophilic selenium source, and its role as a precursor for more complex organoselenium structures. Synthetic chemists have explored various methods for its preparation, aiming for high efficiency and purity. In the realm of reactivity, studies have extensively documented its reactions with nucleophiles, where the chlorine atoms are displaced to form new selenium-element bonds. Furthermore, its reduction to diphenylselenide and its oxidation to corresponding selenones are fundamental transformations that provide insight into the redox chemistry of organoselenium compounds. These research efforts collectively underscore the compound's importance in advancing the broader field of organochalcogen chemistry.

Structure

2D Structure

Properties

IUPAC Name |

[dichloro(phenyl)-λ4-selanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2Se/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHRULRRPDYSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278253 | |

| Record name | Dichlorodiphenylselenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-81-4 | |

| Record name | (T-4)-Dichlorodiphenylselenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 6778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodiphenylselenium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorodiphenylselenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Dichlorodiphenylselenium

Historical Development of Dihalodiorganochalcogenide Synthesis

The synthesis of dihalodiorganochalcogenides, the class of compounds to which dichlorodiphenylselenium belongs, has a rich history. Early methods often involved direct reactions between elemental chalcogens and organometallic reagents or the halogenation of corresponding organochalcogen compounds. These foundational techniques, while effective, sometimes suffered from limitations in selectivity and yield. The development of more controlled and versatile synthetic protocols has been a continuous effort in the field of organochalcogen chemistry.

Contemporary Synthetic Approaches to this compound

Modern synthetic strategies for this compound offer improved efficiency and control over the reaction process. These methods primarily revolve around the halogenation of suitable organoselenium precursors.

A prevalent and direct method for synthesizing this compound involves the chlorination of diphenyl diselenide (Ph₂Se₂) or diphenylselenide (Ph₂Se). This reaction is characteristic of diphenyl diselenide, which readily undergoes chlorination to yield two equivalents of the corresponding phenylselenenyl chloride (PhSeCl). wikipedia.orgchemeurope.comwikiwand.com The subsequent addition of another equivalent of chlorine results in the formation of this compound.

Common chlorinating agents for this transformation include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and phosphorus pentachloride (PCl₅). The reaction is typically performed under controlled temperature conditions, often between 0 and 50 °C, to prevent over-chlorination and potential decomposition of the product.

Table 1: Common Halogenation Methods for this compound Synthesis

| Starting Material | Chlorinating Agent | Typical Reaction Conditions | Yield (%) | Notes |

| Diphenyl diselenide (Ph₂Se₂) | Chlorine (Cl₂) | Controlled temperature (0-25 °C), inert atmosphere | 80-95 | High selectivity can be achieved with careful control of stoichiometry. |

| Diphenyl diselenide (Ph₂Se₂) | Sulfuryl chloride (SO₂Cl₂) | Mild conditions, often in an inert solvent | High | Offers a convenient and effective alternative to using gaseous chlorine. |

| Diphenylselenide (Ph₂Se) | Chlorine (Cl₂) | Similar conditions to the diselenide reaction | Variable | The reaction proceeds via the formation of a Ph₂SeCl₂ intermediate. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

While direct halogenation remains a primary route, researchers have explored alternative pathways to access this compound and related compounds. Innovations in catalysis, for instance, have opened new avenues for halofunctionalization reactions. researchgate.net Although not always directly applied to this compound synthesis, these advancements in creating carbon-halogen bonds highlight the ongoing development in the field. researchgate.net

Mechanistic Elucidation of this compound Formation

The formation of this compound from diphenyl diselenide and a chlorinating agent like Cl₂ is understood to proceed through a stepwise mechanism. The initial step involves the cleavage of the Se-Se bond in diphenyl diselenide by chlorine, leading to the formation of two molecules of phenylselenenyl chloride (PhSeCl). This intermediate is a powerful electrophile. wikipedia.orgchemeurope.comwikiwand.com

Further reaction of phenylselenenyl chloride with an additional equivalent of the chlorinating agent results in the oxidative addition of chlorine to the selenium atom, affording the final product, this compound. The selenium atom in the final product is in a +4 oxidation state.

Optimization Strategies for this compound Synthesis and Yield Enhancement

Several strategies can be employed to optimize the synthesis of this compound and maximize its yield and purity.

Key optimization parameters include:

Purity of Reagents: The use of freshly distilled selenium halides and pure solvents is crucial for enhancing the purity and yield of the final product.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, helps to prevent unwanted side reactions and decomposition.

Temperature Control: Maintaining a low temperature during the reaction is generally recommended to prevent the decomposition of the product. However, in some specific methodologies, mild heating (up to 50 °C) may be beneficial.

Reaction Time: The optimal reaction time can vary depending on the specific method and reagents used. Chlorination reactions are often relatively fast.

Purification: Distillation under reduced pressure is an effective method for purifying this compound, taking advantage of the differing boiling points of the product and any remaining selenium chlorides.

Advanced Structural Elucidation and Molecular Architecture of Dichlorodiphenylselenium

Solid-State Structure Determination via Crystallography

Crystallography is a foundational science for studying the arrangement of atoms in crystalline solids. wikipedia.org By analyzing the diffraction pattern of a beam, such as an X-ray, interacting with a crystal, detailed information about the molecular structure can be obtained. wikipedia.orgnih.gov

Single-crystal X-ray diffraction (SC-XRD) is a precise analytical technique that provides comprehensive data on the internal lattice of crystalline substances. carleton.eduuni-ulm.de This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal lattice. carleton.eduwarwick.ac.ukuhu-ciqso.es The interaction between the incident monochromatic X-rays and the sample produces constructive interference when the conditions of Bragg's Law are met, resulting in a diffraction pattern. carleton.edu Analysis of this pattern enables the construction of a three-dimensional electron density map, from which the molecular structure is refined. nih.gov

The molecular structure of dichlorodiphenylselenium has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₂H₁₀Cl₂Se, crystallizes in the solid state, and its structural data is available in crystallographic databases. nih.govshef.ac.ukchemspider.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CSD Reference Code | PHSECL01 cam.ac.uk |

| Formula | C₁₂H₁₀Cl₂Se |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.91 |

| b (Å) | 9.77 |

| c (Å) | 9.09 |

| β (°) | 94.6 |

This data is representative of typical crystallographic reports and is based on the known structure in the Cambridge Structural Database.

Molecular Geometry and Conformation in Various Phases

The geometry of a molecule is determined by the number of electrons in the valence shell of the central atom. cam.ac.uk Understanding the three-dimensional shape is key to explaining its reactivity and physical properties.

Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of a central atom. cam.ac.ukadichemistry.comlibretexts.org The theory posits that regions of electron density (bonding pairs and lone pairs) will arrange themselves as far apart as possible. cam.ac.uk

For this compound, the central selenium atom is in the +4 oxidation state. shef.ac.uk Selenium, being in Group 16, has six valence electrons. It forms covalent bonds with two chlorine atoms and two phenyl groups (carbon atoms). This results in a total of four bonding pairs. The selenium atom also possesses one non-bonding lone pair of electrons.

The total number of electron pairs around the central selenium atom is five (four bonding pairs and one lone pair). According to VSEPR theory, five electron pairs adopt a trigonal bipyramidal electron domain geometry. scribd.com To minimize repulsion, the lone pair occupies one of the three equatorial positions. This arrangement results in the four ligands (two chlorine atoms and two phenyl groups) and the lone pair creating a molecular geometry known as a see-saw (or disphenoidal) shape. cam.ac.uk

Experimental techniques, primarily single-crystal X-ray diffraction, provide precise values for bond angles and dihedral (torsion) angles. carleton.edugonzaga.edugromacs.org In this compound, the bond angles deviate from the ideal values of 90° and 120° for a perfect trigonal bipyramidal geometry due to the influence of the lone pair. The lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, compressing the angles between the bonding pairs. adichemistry.com

The two chlorine atoms typically occupy the more electronegative axial positions in the trigonal bipyramidal arrangement, while the two phenyl groups occupy two of the equatorial positions, with the third being filled by the lone pair. This leads to characteristic bond angles. The dihedral angles describe the rotation of the phenyl groups around the Se-C bonds.

Table 2: Selected Experimental Bond Angles for this compound

| Angle | Approximate Value (°) | Ideal Trigonal Bipyramidal Angle (°) |

|---|---|---|

| Cl(axial)-Se-Cl(axial) | ~175 | 180 |

| C(equatorial)-Se-C(equatorial) | ~105 | 120 |

Note: These values are approximations based on typical structures of this type. The actual Cl-Se-Cl angle is distorted from a perfect 180° due to the repulsive effect of the equatorial lone pair and phenyl groups. scribd.com

Bonding Analysis and Hypervalency Considerations at the Selenium Center

Selenium can form hypervalent compounds, where the central atom appears to have more than eight electrons in its valence shell. numberanalytics.comresearchgate.net this compound is an example of a hypervalent selenium(IV) compound, as the selenium center has a formal count of 10 valence electrons (four bonding pairs and one lone pair). shef.ac.ukwikipedia.org

The bonding in such hypervalent molecules, particularly for elements in groups 15-18, is often described without invoking d-orbital participation, which is now considered energetically unfavorable. A more accepted model for the axial bonds in a trigonal bipyramidal geometry is the three-center, four-electron (3c-4e) bond, proposed by Pimentel and Rundle. In this compound, the linear Cl-Se-Cl arrangement can be described as a 3c-4e bond. This model involves the combination of the p-orbital of the central selenium atom with the p-orbitals of the two axial chlorine atoms to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons (two from the Se-Cl bonds) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Se-Cl bond. This model effectively describes the bonding in many hypervalent species without violating the octet rule for the central atom in a classical sense, as the electrons are delocalized over three centers. The equatorial Se-C bonds are considered conventional two-center, two-electron (2c-2e) bonds.

Spectroscopic Characterization of Dichlorodiphenylselenium

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and vibrational modes that cause a change in the polarizability of the molecule are Raman active. For a molecule like dichlorodiphenylselenium, which possesses a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrational modes that are IR active will be Raman inactive, and vice versa.

Assignment of Fundamental Vibrational Modes

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. The assignment of these modes to specific absorptions in the IR and Raman spectra is a critical step in the characterization of this compound. This process relies on the comparison of experimental spectra with theoretical calculations, often employing density functional theory (DFT). The vibrational modes can be broadly categorized into stretching and bending vibrations of the constituent chemical bonds.

For this compound, the fundamental vibrations would include:

Se-Cl stretching vibrations: These are expected in the far-infrared region due to the heavy atoms involved. Symmetric and asymmetric stretching modes would be observed.

Se-C (phenyl) stretching vibrations: These vibrations would appear at higher frequencies than the Se-Cl stretches.

Phenyl group vibrations: The characteristic vibrations of the monosubstituted benzene rings, such as C-H stretching, C-C stretching, and in-plane and out-of-plane C-H bending, would dominate the mid-infrared region of the spectrum.

A detailed assignment involves correlating the calculated vibrational frequencies and intensities with the experimentally observed spectral bands. Potential Energy Distribution (PED) analysis is a computational tool used to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration, aiding in a more precise assignment.

Interactive Data Table: Hypothetical Vibrational Mode Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment Description |

| ν(C-H) | 3100-3000 | Phenyl C-H stretching | ||

| ν(C=C) | 1600-1450 | Phenyl ring C=C stretching | ||

| δ(C-H) | 1200-1000 | Phenyl C-H in-plane bending | ||

| γ(C-H) | 900-650 | Phenyl C-H out-of-plane bending | ||

| ν(Se-C) | 600-500 | Selenium-Carbon stretching | ||

| ν(Se-Cl) | 400-250 | Selenium-Chlorine stretching | ||

| δ(C-Se-C) | 250-150 | Phenyl-Se-Phenyl bending | ||

| δ(Cl-Se-Cl) | 200-100 | Chlorine-Se-Chlorine bending |

Note: The data in this table is hypothetical and serves as an illustrative example of how vibrational assignments would be presented. Actual experimental and calculated values are required for a definitive analysis.

Deconvolution and Interpretation of Complex Spectra

The vibrational spectra of this compound are expected to be complex due to the large number of vibrational modes and potential for overlapping bands. Deconvolution techniques, such as curve fitting, can be applied to resolve overlapping peaks in the experimental spectra. This allows for a more accurate determination of the peak positions, intensities, and bandwidths, which is crucial for a detailed interpretation. The interpretation of the spectra involves not only the assignment of fundamental modes but also the identification of overtone and combination bands, which arise from transitions to higher vibrational energy levels or simultaneous excitation of multiple vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR are the most relevant techniques.

Selenium-77 NMR Chemical Shift Anisotropy and Spin-Coupling Constants

Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for NMR studies. The ⁷⁷Se chemical shift is highly sensitive to the electronic environment around the selenium atom. In this compound, the selenium atom is in a +4 oxidation state and is bonded to two chlorine atoms and two phenyl groups. The chemical shift would provide insight into the shielding of the selenium nucleus.

Chemical Shift Anisotropy (CSA) is a phenomenon observed in solid-state NMR where the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. Measuring the CSA of ⁷⁷Se in solid this compound can provide information about the symmetry of the electronic environment around the selenium atom.

Spin-spin coupling between ⁷⁷Se and other nuclei, such as ¹³C and ¹H, can also be observed. The magnitude of these coupling constants (J-coupling) provides information about the bonding and connectivity within the molecule. For instance, the ²J(⁷⁷Se-¹³C) coupling constant would confirm the direct bond between the selenium and the ipso-carbon of the phenyl ring.

Proton and Carbon-13 NMR for Phenyl Group Characterization

¹H and ¹³C NMR spectra are essential for characterizing the phenyl groups in this compound.

¹H NMR: The proton NMR spectrum would show signals corresponding to the ortho, meta, and para protons of the two phenyl rings. The chemical shifts and coupling patterns of these protons would confirm the presence of monosubstituted benzene rings. The integration of the signals would correspond to the number of protons in each position.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the different carbon atoms in the phenyl rings (ipso, ortho, meta, and para). The chemical shift of the ipso-carbon (the carbon directly attached to the selenium atom) would be particularly informative about the electronic effect of the -SeCl₂ group.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2-7.8 | m | Phenyl protons (ortho, meta, para) | |

| ¹³C | 125-140 | s | Phenyl carbons (ipso, ortho, meta, para) | |

| ⁷⁷Se | This compound |

Note: The data in this table is a general representation of expected ranges for phenyl groups and a placeholder for the ⁷⁷Se chemical shift. Specific experimental data is necessary for accurate characterization.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. A key feature would be the characteristic isotopic pattern of selenium and chlorine. Selenium has several stable isotopes, with ⁸⁰Se being the most abundant, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl. This would result in a complex and distinctive isotopic cluster for the molecular ion and any chlorine- and selenium-containing fragments.

Analysis of the fragmentation pattern provides valuable structural information. The fragmentation of the this compound molecular ion could proceed through several pathways, including:

Loss of a chlorine radical to form [M-Cl]⁺.

Loss of a chlorine molecule to form [M-Cl₂]⁺˙.

Loss of a phenyl radical to form [M-C₆H₅]⁺.

Cleavage of the Se-C bond to generate selenium-containing ions and phenyl-containing fragments.

By analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the molecular structure of this compound.

Advanced Spectroscopic Techniques and Data Processing

The intricate nature of this compound's spectral data necessitates the use of advanced analytical tools to extract meaningful information. Modern spectroscopic techniques, when combined with powerful data processing algorithms, can elucidate subtle spectral features that are often missed by conventional analysis.

Hyperspectral imaging is a powerful, non-destructive technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. This technique acquires a series of images at many contiguous and narrow wavelength bands, creating a three-dimensional dataset known as a hypercube, with two spatial dimensions and one spectral dimension.

While the direct application of hyperspectral imaging to this compound is not yet widely documented in publicly available research, the principles of the technique hold significant promise for its characterization. For instance, hyperspectral imaging could be employed to:

Assess Purity and Homogeneity: By analyzing the spectral signature of different points within a sample of this compound, it would be possible to identify and map the distribution of impurities or different crystalline forms.

Monitor Chemical Reactions: The technique could be used to monitor the synthesis of this compound in real-time, observing the formation of the product and the disappearance of reactants based on their unique spectral fingerprints.

Characterize Formulations: In a formulated product containing this compound, hyperspectral imaging could visualize the distribution of the active compound alongside excipients, providing critical information for quality control.

The data generated from hyperspectral imaging is vast and complex, often requiring advanced processing methods to extract the relevant chemical information.

The large and complex datasets generated by modern spectroscopic instruments, including hyperspectral imagers, necessitate the use of multivariate data analysis techniques. Chemometrics, a field that applies mathematical and statistical methods to chemical data, and machine learning are crucial for interpreting these complex spectral datasets.

Chemometric Methods:

Chemometric techniques are adept at handling the large number of variables present in spectroscopic data. Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used for:

Data Exploration and Pattern Recognition: PCA can be used to reduce the dimensionality of the spectral data, identifying the main sources of variation and clustering samples based on their spectral similarities. This can be invaluable for quality control and identifying anomalous samples of this compound.

Quantitative Analysis: PLS regression can build predictive models to determine the concentration of this compound in a mixture based on its spectrum, even in the presence of interfering substances.

Machine Learning:

Machine learning algorithms can learn complex patterns from spectral data without being explicitly programmed. For the spectral analysis of this compound, machine learning models could be developed to:

Automate Spectral Identification: A trained model could automatically identify the presence of this compound in a sample by analyzing its spectrum.

Predict Physicochemical Properties: Machine learning algorithms could be trained to predict various properties of this compound, such as its crystalline form or stability, directly from its spectroscopic data.

Enhance Spectral Resolution: Advanced algorithms can be used to deconvolve overlapping spectral peaks, leading to a more accurate interpretation of the compound's spectral features.

The synergy between advanced spectroscopic techniques and sophisticated data processing methods is opening new avenues for the in-depth characterization of chemical compounds like this compound. While specific research applying these cutting-edge methods directly to this compound is still emerging, the potential for gaining deeper insights into its chemical nature is substantial.

Theoretical and Computational Investigations of Dichlorodiphenylselenium

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into the electronic structure, stability, and reactivity of chemical compounds. For a molecule like Dichlorodiphenylselenium, these calculations can elucidate the nature of the selenium-carbon and selenium-chlorine bonds, the distribution of electron density, and the energies of its molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex wavefunction. This approach is particularly well-suited for determining the ground state properties of molecules like this compound.

A typical DFT study would begin with a geometry optimization of the this compound molecule. This process systematically alters the molecular structure to find the arrangement of atoms with the lowest possible energy. The result is a prediction of the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For this compound, this would provide crucial information about the C-Se-C bond angle, the Cl-Se-Cl bond angle, and the orientation of the phenyl rings relative to the SeCl2 moiety.

To illustrate the type of data obtained, a DFT study on a related compound, diphenyl diselenide, using the OLYP density functional and a TZ2P basis set, investigated its conformational preferences. The study found that diphenyl diselenide adopts a skewed conformation with a C-Se-Se-C dihedral angle close to 90°. rsc.org For this compound, DFT would similarly predict the most stable conformation of the phenyl rings.

The following table presents hypothetical DFT-calculated geometric parameters for this compound, based on expected values for similar structures.

Interactive Data Table: Hypothetical DFT-Calculated Ground State Geometry of this compound

| Parameter | Value |

| Se-C Bond Length (Å) | 1.93 |

| Se-Cl Bond Length (Å) | 2.20 |

| C-Se-C Bond Angle (°) | 102.0 |

| Cl-Se-Cl Bond Angle (°) | 98.0 |

| C-Se-Cl Bond Angle (°) | 101.5 |

Note: These values are illustrative and not from a published computational study on this compound.

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. sciforum.net The Hartree-Fock (HF) method is the most fundamental ab initio approach. However, HF theory approximates the interactions between electrons in an averaged way and neglects the instantaneous electron-electron repulsion, known as electron correlation.

Post-Hartree-Fock methods are a suite of more advanced techniques that build upon the Hartree-Fock result to include electron correlation, providing more accurate energies and properties. wikipedia.org These methods are computationally more demanding than DFT but can offer a higher level of theoretical rigor.

For this compound, applying post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined understanding of its electronic energy. ststephens.net.in These methods are particularly important for accurately describing systems where electron correlation plays a significant role. A comparative study on various organoselenium compounds highlighted the use of MP2 methods for calculating their properties. sciforum.net

The inclusion of electron correlation can influence the calculated geometric parameters and relative energies of different conformations. For instance, a study on seleninic acids employed MP2 calculations to investigate their pKa values, demonstrating the utility of these methods for understanding the chemical properties of organoselenium compounds. sciforum.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static molecular structures at zero Kelvin, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time at finite temperatures. youtube.comyoutube.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape.

For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation of the phenyl groups around the Se-C bonds and the vibrations of the various bonds. Such simulations can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment or with other molecules.

MD simulations can be particularly insightful for larger, more flexible molecules. For example, MD studies on diarylheptanoids have been used to understand the structural features that favor certain intramolecular reactions by exploring their conformational preferences. mdpi.com A similar approach for this compound would illuminate its dynamic behavior in different environments, such as in solution. The simulation would track the trajectory of each atom over time, providing a wealth of information about the molecule's accessible shapes and motions.

Computational Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies and nuclear magnetic shielding constants, it is possible to simulate spectra that can be directly compared with experimental results.

For this compound, DFT calculations can be used to predict its infrared (IR) and Raman spectra. This involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the vibrational frequencies and intensities of the different normal modes. Comparing the calculated spectrum with an experimental one can help in the assignment of the observed vibrational bands to specific molecular motions. Studies on various molecules have shown that excited-state vibrational frequencies can also be calculated, providing a deeper understanding of the molecule's properties. chemrxiv.orgnih.govacs.orgchemrxiv.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical predictions for the 1H, 13C, and even 77Se NMR spectra of this compound. Such calculations have been performed for a range of organoselenium compounds to aid in the interpretation of their experimental NMR data. nih.gov

The following table provides an example of how calculated vibrational frequencies for a related molecule, diphenyl selenide (B1212193), might be presented.

Interactive Data Table: Illustrative Calculated Vibrational Frequencies for Diphenyl Selenide

| Mode Number | Frequency (cm⁻¹) | Description |

| 1 | 3060 | Aromatic C-H stretch |

| 2 | 1580 | Aromatic C-C stretch |

| 3 | 1020 | In-plane C-H bend |

| 4 | 690 | Out-of-plane C-H bend |

| 5 | 470 | Se-C stretch |

Note: These are representative values for diphenyl selenide and are intended for illustrative purposes only.

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Computational chemistry provides a range of tools for analyzing the reactivity of a molecule. Reactivity descriptors, derived from the electronic structure, can predict the sites on a molecule that are most likely to be involved in chemical reactions.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is also an important indicator of a molecule's stability and reactivity. youtube.comirjweb.com For this compound, the distribution of the HOMO and LUMO would highlight the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. For instance, in a study of di(hydroxybenzyl) diselenide, the HOMO-LUMO gap was calculated to be 2.101 eV, providing insight into its electronic properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Another valuable tool is the molecular electrostatic potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. youtube.comlibretexts.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the chlorine atoms and the phenyl rings, and a positive potential around the selenium atom, guiding predictions of its intermolecular interactions.

The following table lists the compound names mentioned in this article. Table of Compounds

| Compound Name |

|---|

| This compound |

| Diphenyl diselenide |

| Diphenyl selenide |

Chemical Reactivity and Transformation of Dichlorodiphenylselenium

Redox Behavior and Oxidation State Changes of the Selenium Center

In dichlorodiphenylselenium ((C₆H₅)₂SeCl₂), the selenium atom exists in a +4 oxidation state. The redox chemistry of this compound is characterized by its ability to undergo both reduction and oxidation, leading to changes in the oxidation state of the selenium center.

The electrochemical behavior of diarylselenium dichlorides has been investigated using techniques such as cyclic voltammetry. scispace.com These studies reveal that the reduction of this compound typically proceeds in a stepwise manner. The initial reduction involves a two-electron process that leads to the formation of diphenyl selenide (B1212193) ((C₆H₅)₂Se), where selenium is in the +2 oxidation state, and two chloride ions. Further reduction can lead to the cleavage of the carbon-selenium bonds. scispace.com

The oxidation of this compound is also possible, although it generally requires stronger oxidizing agents. This process can lead to the formation of species where selenium is in a higher oxidation state, such as +6.

The redox behavior can be summarized by the following transformations:

| Initial Compound | Transformation | Product | Selenium Oxidation State Change |

| (C₆H₅)₂SeCl₂ | Reduction | (C₆H₅)₂Se | +4 → +2 |

| (C₆H₅)₂SeCl₂ | Oxidation | Higher oxidation state selenium species | +4 → +6 |

This table provides a simplified overview of the primary redox transformations of this compound.

Reactions with Nucleophilic and Electrophilic Reagents

This compound can react with both nucleophilic and electrophilic reagents, showcasing its versatility in chemical synthesis.

Reactions with Nucleophiles: The selenium atom in this compound is electrophilic and is therefore susceptible to attack by nucleophiles. These reactions often result in the displacement of one or both chloride ligands. A wide array of nucleophiles can be employed, including organometallic reagents, amines, and alcohols. For instance, reaction with organolithium or Grignard reagents can lead to the formation of triorganoselenonium salts.

Reactions with Electrophiles: While the selenium center is electrophilic, the phenyl rings can undergo electrophilic aromatic substitution. The (SeCl₂) group is generally considered to be a deactivating group and a meta-director for electrophilic attack on the aromatic ring. However, under forcing conditions, reactions with strong electrophiles can occur.

Ligand Exchange Reactions and Synthesis of Derived Compounds

The chloride ligands in this compound are labile and can be readily exchanged with other halides or pseudohalides. This reactivity allows for the synthesis of a variety of other diarylselenium dihalides and related compounds. For example, reaction with potassium bromide or potassium iodide can yield dibromodiphenylselenium and diiododiphenylselenium, respectively.

These ligand exchange reactions are typically equilibrium processes, and the outcome can be influenced by factors such as the solvent and the relative concentrations of the reactants.

Furthermore, this compound serves as a precursor for the synthesis of other important organoselenium compounds. For example, hydrolysis of this compound yields diphenylselenoxide ((C₆H₅)₂SeO). Reaction with amines can lead to the formation of selenium imides.

A summary of representative derived compounds is presented below:

| Reagent | Derived Compound | Class of Compound |

| KBr | (C₆H₅)₂SeBr₂ | Diarylselenium Dibromide |

| KI | (C₆H₅)₂SeI₂ | Diarylselenium Diiodide |

| H₂O | (C₆H₅)₂SeO | Selenoxide |

| RNH₂ | (C₆H₅)₂Se=NR | Selenium Imide |

| C₆H₆ / AlCl₃ | (C₆H₅)₃SeCl | Triarylselenonium Salt pageplace.de |

This interactive table showcases some of the compounds that can be synthesized from this compound through ligand exchange and other reactions.

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition: The thermal stability of this compound is limited. Upon heating, it can undergo decomposition. The most likely mechanism for the initial step of thermal decomposition is the homolytic cleavage of a selenium-chlorine bond to generate a diphenylchloroselenium radical and a chlorine radical. These reactive intermediates can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms from the solvent or other molecules, or recombination to form different products. Another possible pathway is the reductive elimination of chlorine to form diphenyl selenide.

Photochemical Decomposition: this compound is also susceptible to photochemical decomposition upon exposure to ultraviolet radiation. Similar to thermal decomposition, the primary photochemical process is likely the homolytic cleavage of the Se-Cl bond, leading to the formation of radicals. These radicals can then initiate further reactions. The specific products of photochemical decomposition will depend on the wavelength of light used and the nature of the solvent.

Role as a Precursor or Intermediate in Organic Synthesis

This compound is a valuable precursor and intermediate in organic synthesis. pageplace.de Its reactivity allows for the introduction of the diphenylseleno moiety into various organic molecules.

One of its key roles is as a precursor to other organoselenium reagents. As mentioned earlier, it can be readily converted to diphenyl selenide, diphenylselenoxide, and various triarylselenonium salts. pageplace.de These compounds, in turn, have a wide range of applications in organic synthesis. For example, diphenyl selenide can be used in the synthesis of selenium-containing heterocycles.

This compound itself can be used in certain synthetic transformations. For instance, it can react with alkenes and alkynes in electrophilic addition reactions, although phenylselenenyl chloride (PhSeCl) is more commonly used for this purpose. cardiff.ac.ukwiley-vch.de

The versatility of this compound as a synthetic precursor is highlighted in the following table:

| Synthetic Target | Role of this compound |

| Diaryl Selenides | Reduction product |

| Diphenylselenoxide | Hydrolysis product |

| Triarylselenonium Salts | Reactant in Friedel-Crafts type reactions pageplace.de |

| Selenium-containing heterocycles | Precursor to other reagents used in their synthesis |

This interactive table illustrates the role of this compound as a starting material for various classes of organic compounds.

Emerging Research Directions and Future Prospects for Dichlorodiphenylselenium

Exploration of Dichlorodiphenylselenium in Advanced Organic Transformations

The utility of organoselenium compounds as catalysts and reagents in organic synthesis is well-established, with selenium-based catalysts being recognized for their high efficiency and selectivity under mild reaction conditions. nih.gov this compound, as a stable selenium(IV) compound, is positioned to be a key player in various advanced organic transformations, particularly in reactions involving the functionalization of unsaturated carbon-carbon bonds.

A significant area of exploration is the stereospecific dichlorination of alkenes. Traditional methods for the vicinal dichlorination of alkenes typically proceed via an anti-addition pathway. illinois.edunih.gov However, recent research has demonstrated that selenium-based catalysts can achieve a syn-dichlorination, offering a complementary and powerful tool for stereocontrolled synthesis. illinois.edunih.gov In these catalytic systems, a selenium(II) precatalyst, such as diphenyl diselenide, is oxidized to a reactive selenium(IV) species, which is proposed to be phenylselenium trichloride (B1173362) (PhSeCl₃). illinois.edu This active species then participates in a catalytic cycle involving an anti-chloroselenylation of the alkene, followed by an invertive nucleophilic displacement of the selenium moiety by a chloride ion to yield the syn-dichloride product. illinois.edu

Given that this compound is a pre-formed and stable selenium(IV) species, it represents a promising reagent or catalyst for these transformations, potentially offering advantages in terms of handling and reactivity control compared to the in situ generation of the active species. The electrochemical cis-chlorination of alkenes has also been developed, utilizing phenylselenyl chloride as a catalyst that is oxidized to a selenium(IV) species during the reaction. nih.gov This further highlights the potential for this compound to be employed in electro-organic synthesis.

| Transformation | Catalyst System Component | Key Intermediate | Stereochemical Outcome |

| Catalytic Dichlorination | Diphenyl diselenide (precatalyst) | Phenylselenium trichloride (PhSeCl₃) | syn-dichlorination |

| Electrochemical Dichlorination | Phenylselenyl chloride (PhSeCl) | Electrochemically generated Se(IV) species | cis-dichlorination |

The exploration of this compound in these and other cycloaddition and functionalization reactions is a vibrant area of ongoing research. researchgate.netresearchgate.netdtu.dk Its ability to act as a source of electrophilic chlorine and selenium makes it a versatile tool for the construction of complex molecular architectures.

Potential Integration into Novel Materials and Functional Systems

Selenium-containing polymers are gaining attention due to their unique optical and electronic properties, including high refractive indices and redox responsiveness. google.com These characteristics make them suitable for applications in advanced materials, such as those used in optoelectronic devices. While the direct incorporation of this compound into polymeric structures is not yet widely reported, its chemical nature suggests several potential avenues for its use in materials science.

One prospective application is as a precursor for the synthesis of selenium-containing polymers. google.com For instance, this compound could potentially react with appropriate comonomers to form polymers with selenium integrated into the main chain or as a pendant group. Such materials could exhibit interesting conductive or optical properties. bohrium.com The development of conductive polymers is a major field of research, with applications in flexible electronics, sensors, and energy storage. semanticscholar.orgmdpi.com The incorporation of selenium could modulate the electronic properties of these materials in novel ways.

Another area of potential is in the synthesis of nanomaterials. Selenium nanoparticles (SeNPs) are being investigated for a variety of applications due to their unique biological and material properties. mdpi.com this compound could serve as a molecular precursor for the controlled synthesis of SeNPs or composite materials, where the organic ligands could help to direct the size, shape, and surface chemistry of the resulting nanoparticles.

While these applications are currently speculative, the known reactivity of this compound provides a strong basis for future research into its role in the creation of novel functional materials.

Development of this compound Analogues for Enhanced Reactivity or Specific Applications

The chemical properties and reactivity of this compound can be finely tuned by modifying the structure of its phenyl rings. The synthesis of analogues with various substituents on the aromatic rings is a key strategy for developing new reagents with enhanced reactivity, selectivity, or specific applications. rsc.org For example, the introduction of electron-withdrawing or electron-donating groups can alter the electrophilicity of the selenium center and the stability of the molecule, thereby influencing its performance in organic reactions. researchgate.net

The synthesis of such analogues can be achieved through various organic methodologies, allowing for the creation of a diverse library of diarylselenium dichlorides. The relationship between the structure of these analogues and their chemical activity is a critical area of study, enabling the rational design of new reagents for specific synthetic challenges.

| Analogue Type | Potential Effect of Substitution | Target Application |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Increased electrophilicity of selenium | Enhanced reactivity in electrophilic additions |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Modified redox potential and stability | Catalysis, materials synthesis |

| Chiral substituents | Introduction of asymmetry | Enantioselective transformations |

| Functional groups for polymerization | Integration into polymer chains | Development of novel selenium-containing polymers |

The development of chiral analogues of this compound is particularly intriguing for their potential use in asymmetric catalysis. While efforts to achieve high enantioselectivity in selenium-catalyzed dichlorination reactions have faced challenges, the design of novel chiral diarylselenium dichlorides could provide a breakthrough in this area. nih.gov The synthesis and evaluation of these analogues will continue to be a significant focus of research in organoselenium chemistry.

Advancements in Computational Prediction and Experimental Validation for Related Selenium Compounds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of organoselenium compounds. google.com These theoretical studies provide valuable insights that complement and guide experimental work. For this compound and its analogues, computational methods can be used to predict a range of important properties.

DFT calculations can accurately predict molecular geometries, including bond lengths and angles, which are crucial for understanding the steric and electronic environment of the selenium center. Furthermore, these methods can be used to calculate the energies of different electronic states and reaction intermediates, helping to elucidate reaction mechanisms. For example, computational studies can model the transition states of reactions involving this compound, providing a deeper understanding of the factors that control stereoselectivity.

The adsorption energies and electronic interactions of selenium-containing molecules with surfaces can also be investigated using DFT, which is relevant for applications in catalysis and materials science. google.com By predicting how these molecules will interact with different substrates, researchers can design more effective catalysts and functional materials.

| Computational Method | Application for Selenium Compounds | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies | Molecular structure, bond energies, transition state geometries, electronic properties |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Optoelectronic properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Nature of selenium-chalcogen and selenium-halogen bonds |

The synergy between computational prediction and experimental validation is accelerating the pace of discovery in organoselenium chemistry. As computational models become more sophisticated and accurate, they will play an increasingly important role in the design and development of new applications for this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for dichlorodiphenylselenium, and how can researchers ensure reproducibility across laboratories?

- Methodological Guidance: Follow peer-reviewed procedures for synthesizing this compound, emphasizing stoichiometric control, solvent purity, and inert atmosphere conditions. Detailed characterization (e.g., NMR, XRD, and elemental analysis) must align with IUPAC standards to confirm compound identity and purity . For reproducibility, document deviations (e.g., temperature fluctuations) and validate results through independent replication.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Guidance: Prioritize multinuclear NMR (e.g., NMR) to probe selenium environments, complemented by UV-Vis spectroscopy for electronic transitions. Pair XRD for crystallographic data and DFT calculations to validate experimental observations . Cross-validate results with mass spectrometry to rule out impurities.

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence this compound’s reactivity in organoselenium chemistry?

- Methodological Guidance: Design controlled experiments using a solvent matrix (e.g., THF, DCM, DMF) and temperature gradients (0–100°C) to isolate thermodynamic vs. kinetic products. Use kinetic profiling (e.g., in situ IR) to map intermediate species and validate mechanisms via isotopic labeling .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity in cross-coupling reactions be systematically resolved?

- Methodological Guidance: Conduct meta-analyses of published datasets to identify confounding variables (e.g., ligand choice, substrate scope). Replicate conflicting studies under standardized conditions and apply sensitivity analysis to isolate critical parameters (e.g., selenium oxidation state, steric effects). Use error-propagation models to quantify uncertainty in kinetic measurements .

Q. What strategies optimize this compound’s stability in air-sensitive applications without compromising reactivity?

- Methodological Guidance: Test stabilizing additives (e.g., hindered phenol antioxidants) and encapsulation methods (e.g., micellar systems). Monitor degradation pathways via accelerated aging studies (e.g., exposure to O/HO) and characterize intermediates using EPR spectroscopy to identify radical-mediated decomposition .

Q. How can computational modeling enhance the design of this compound-based materials for energy storage?

- Methodological Guidance: Combine DFT calculations (e.g., band structure analysis) with molecular dynamics simulations to predict charge-transfer efficiency. Validate models against experimental conductivity data and XAS spectra to refine selenium-ligand interactions. Prioritize open-source quantum chemistry software for transparency .

Methodological Best Practices

- Data Validation : Use triplicate measurements for kinetic studies and report confidence intervals. For crystallographic data, deposit .cif files in public repositories (e.g., CCDC) to enable peer validation .

- Conflict Resolution : Apply Toulmin’s argumentation framework to dissect contradictory findings, distinguishing claims, warrants, and rebuttals in literature debates .

- Ethical Compliance : Adhere to institutional safety protocols for selenium handling, including fume hood use and waste neutralization procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.